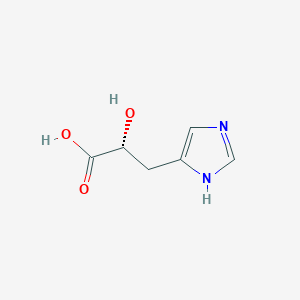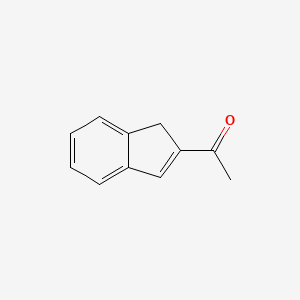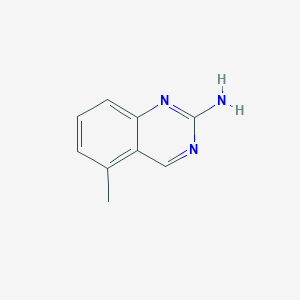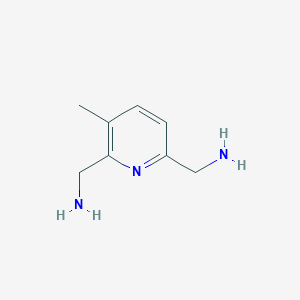
2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO. It belongs to the class of compounds known as indenones, which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring. The presence of a fluorine atom and a methyl group on the cyclopentanone ring makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination of 2-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-2-methyl-1H-inden-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-fluoro-2-methyl-2,3-dihydro-1H-indene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 2-Fluoro-2-methyl-1H-inden-1-one.
Reduction: 2-Fluoro-2-methyl-2,3-dihydro-1H-indene.
Substitution: Various substituted indenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, affecting its reactivity and applications.
2-Fluoro-2-methyl-1H-inden-1-one:
Uniqueness
The unique combination of a fluorine atom and a methyl group in 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various functionalized molecules.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-fluoro-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3 |
Clave InChI |
LEYVNNXOQDJEJG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)


![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)







